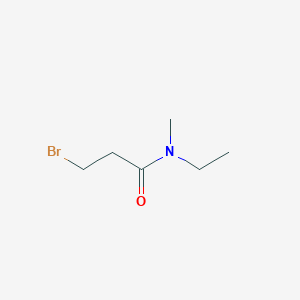
3-bromo-N-ethyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-ethyl-N-methylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide derivative, which means it contains a bromine atom attached to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-ethyl-N-methylpropanamide typically involves the bromination of N-ethyl-N-methylpropanamide. One common method is to react N-ethyl-N-methylpropanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-ethyl-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-ethyl-N-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted amides depending on the nucleophile used.
Reduction: N-ethyl-N-methylpropanamide.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3-bromo-N-ethyl-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-bromo-N-ethyl-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N,N-dimethylbenzamide
- 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
- 3-bromo-5-butyl-β-hydroxy-N-methoxy-N-methylpropanamide
Uniqueness
3-bromo-N-ethyl-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the amide nitrogen. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other brominated amides.
Propriétés
Formule moléculaire |
C6H12BrNO |
|---|---|
Poids moléculaire |
194.07 g/mol |
Nom IUPAC |
3-bromo-N-ethyl-N-methylpropanamide |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(2)6(9)4-5-7/h3-5H2,1-2H3 |
Clé InChI |
SDGBRVJTLBLOPL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




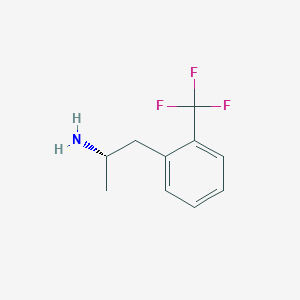
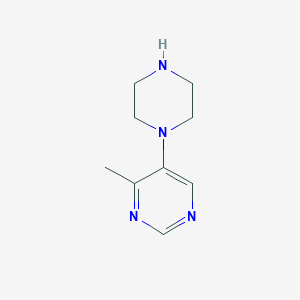
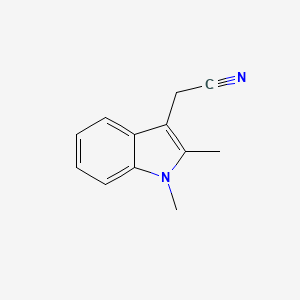



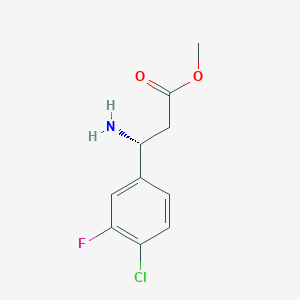
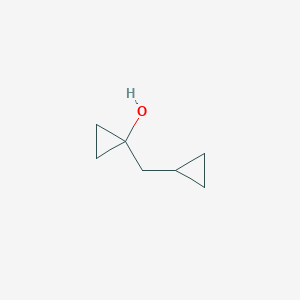
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)



